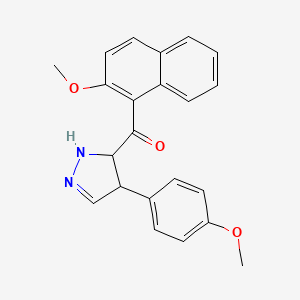
(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone is a complex organic compound that features both naphthyl and pyrazolinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-1-naphthaldehyde with 4-(p-methoxyphenyl)-2-pyrazoline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Potential use as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of organic electronic materials and dyes.
作用机制
The mechanism of action of (2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The naphthyl and pyrazolinyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (2-Methoxy-1-naphthyl) (4-phenyl-2-pyrazolin-5-yl) ketone
- (2-Hydroxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone
- (2-Methoxy-1-naphthyl) (4-(p-chlorophenyl)-2-pyrazolin-5-yl) ketone
Uniqueness
(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone is unique due to the presence of both methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes.
属性
CAS 编号 |
4487-30-3 |
|---|---|
分子式 |
C22H20N2O3 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
(2-methoxynaphthalen-1-yl)-[4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C22H20N2O3/c1-26-16-10-7-15(8-11-16)18-13-23-24-21(18)22(25)20-17-6-4-3-5-14(17)9-12-19(20)27-2/h3-13,18,21,24H,1-2H3 |
InChI 键 |
IBXNPYQHXAZLFV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2C=NNC2C(=O)C3=C(C=CC4=CC=CC=C43)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



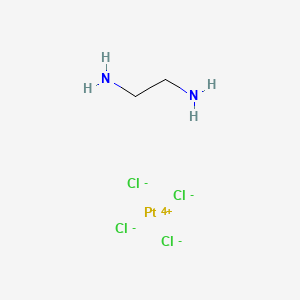
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)
![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
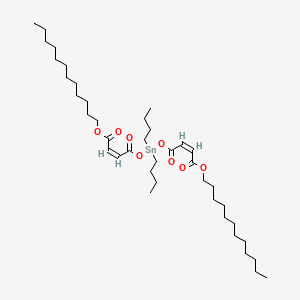
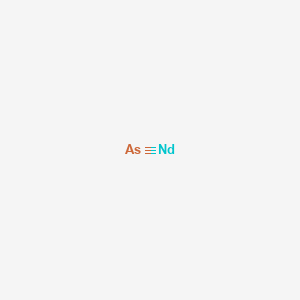
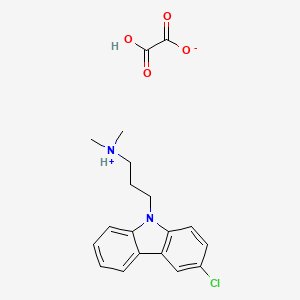
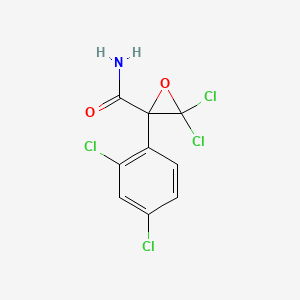
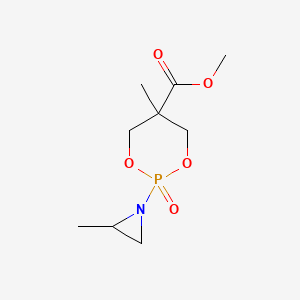
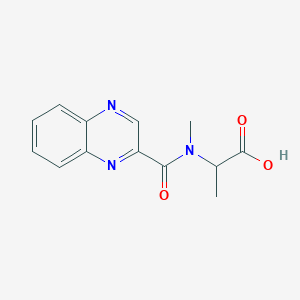
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)



